2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-ethoxyphenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-ethoxyphenol typically involves the reaction of 3,4-dimethylbenzaldehyde with 6-ethoxy-2-hydroxybenzaldehyde in the presence of an amine catalyst. The reaction is carried out in a solvent such as methanol at room temperature, resulting in the formation of the imine product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols
Scientific Research Applications
2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-ethoxyphenol is used in a variety of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The phenolic group can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol: Lacks the ethoxy group, which may affect its solubility and reactivity.
2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-4-ethoxyphenol: Similar structure but with the ethoxy group in a different position, potentially altering its chemical properties.
Uniqueness
2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-ethoxyphenol is unique due to the presence of both the imine and ethoxy groups, which confer specific reactivity and solubility properties. These features make it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[(3,4-dimethylphenyl)iminomethyl]-6-ethoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-4-20-16-7-5-6-14(17(16)19)11-18-15-9-8-12(2)13(3)10-15/h5-11,19H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURXPCMJRSNZMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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